molecular formula C20H18Cl2FN3O B10950792 N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B10950792
M. Wt: 406.3 g/mol
InChI Key: UQSRPOHYXJKUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with dichlorobenzyl and dimethyl groups, and an acetamide moiety attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 2,4-dichlorobenzyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions.

    Acylation: The resulting pyrazole derivative is then acylated with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in studies investigating its effects on cellular processes and pathways.

    Materials Science: Its unique structure may make it useful in the design of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18Cl2FN3O

Molecular Weight

406.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H18Cl2FN3O/c1-12-20(24-19(27)9-14-3-7-17(23)8-4-14)13(2)26(25-12)11-15-5-6-16(21)10-18(15)22/h3-8,10H,9,11H2,1-2H3,(H,24,27)

InChI Key

UQSRPOHYXJKUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.